Naphtho[2,3-g]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
257-81-8 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[2,3-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
InChI Key |
CUEREEUYAHAYPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 2,3 G Quinoline and Its Derivatives
Strategies for the Construction of the Naphtho[2,3-g]quinoline Core
The assembly of the this compound skeleton can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance. Key strategies include cyclo-condensation reactions, intramolecular cyclizations, and multi-component reactions.
Cyclo-condensation Reactions for this compound Frameworks
Cyclo-condensation reactions represent a classical and effective approach for the formation of the quinoline (B57606) ring within the this compound system. The Friedländer annulation, a well-established method for quinoline synthesis, is a prominent example of this strategy. wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.orgorganicreactions.org This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone, in the presence of an acid or base catalyst. alfa-chemistry.comjk-sci.com
In the context of this compound synthesis, a plausible Friedländer approach would involve the reaction of a 3-amino-2-naphthaldehyde or a 2-amino-3-acylnaphthalene with a suitable ketone. The initial step is an aldol-type condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. The reaction can be catalyzed by various acids, including trifluoroacetic acid and p-toluenesulfonic acid, as well as Lewis acids. wikipedia.org In some instances, the reaction can proceed under solvent-free conditions, offering a more environmentally benign synthetic route. organic-chemistry.org
Intramolecular Cyclization Approaches to this compound Systems
Intramolecular cyclization is a powerful strategy for the construction of the this compound core, often providing high regioselectivity and atom economy. This approach typically involves the formation of a suitably functionalized naphthalene (B1677914) precursor that can undergo a ring-closing reaction to furnish the final pentacyclic system.
A notable example involves a three-step synthesis leading to 2-alkyl-, aryl-, or hydroxyl-substituted 5,12-dimethoxythis compound-3-carboxylic acid esters. researchgate.net The key step in this sequence is a reductive cyclization. The synthesis commences with the alkylation of CH-acids with 2-(bromomethyl)-1,4-dimethoxy-3-nitroanthraquinone. This is followed by a reductive cyclization of the nitro group, which concomitantly leads to the formation of the quinoline ring, and subsequent oxidative aromatization to yield the desired this compound derivative. researchgate.net
Another intramolecular cyclization strategy involves the base-induced cyclization of 2-(alk-2-enyl)-3-(1-hydroxyalkyl)-1,4-dimethoxynaphthalenes to form naphtho[2,3-c]pyran-5,10-quinones. rsc.org While this leads to a different heterocyclic core, the underlying principle of cyclizing a substituted naphthalene derivative could be adapted for the synthesis of Naphtho[2,3-g]quinolines.
Multi-component Reactions for Fused Naphthoquinoline Derivatives
Multi-component reactions (MCRs) have emerged as a highly efficient tool in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. This approach offers significant advantages in terms of step economy, time efficiency, and the generation of molecular diversity.
While specific examples of three-component reactions leading directly to the this compound skeleton are not extensively documented, the synthesis of the isomeric Naphtho[2,3-f]quinoline (B15498161) derivatives has been achieved through a sequential three-component reaction. nih.gov This reaction involves an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium under microwave irradiation. nih.gov The adaptability of such MCRs suggests that a similar strategy, perhaps utilizing a suitably substituted naphthalene-based amine, could be developed for the synthesis of Naphtho[2,3-g]quinolines.
The general principle of such a reaction would likely involve the initial formation of an enamine or a Schiff base, followed by a series of condensation and cyclization steps to build the fused quinoline ring. The use of microwave irradiation can significantly accelerate the reaction rate and improve yields. nih.gov
Application of Specific Starting Materials in this compound Synthesis
The choice of starting materials is crucial in directing the outcome of the synthesis of this compound and its derivatives. Several key precursors have been identified and utilized in various synthetic strategies.
2-Chloro-3-formylquinolines: These compounds are versatile building blocks in heterocyclic synthesis. nih.govias.ac.inchemijournal.comresearchgate.netekb.eg Their reactivity at both the chloro and formyl groups allows for a range of transformations. While a direct reaction of 2-chloro-3-formylquinoline with a naphthalene-based nucleophile to form this compound is a plausible synthetic route, specific examples are not prevalent in the literature. However, the condensation of 2-chloro-3-formylquinolines with various amines to form Schiff bases is a well-documented reaction, which could be a key step in a multi-step synthesis of the target fused system. nih.gov
1-Naphthylamine: As a primary aromatic amine derived from naphthalene, 1-naphthylamine is a logical precursor for building the this compound skeleton. It can be utilized in reactions such as the Friedländer synthesis, where it would react with a β-dicarbonyl compound to form the quinoline ring fused to the naphthalene core. Additionally, 1-naphthylamine has been used in the synthesis of related fused heterocyclic systems like benzo[h]quinolines through one-pot reactions with other components, highlighting its utility in constructing polycyclic aromatic compounds. nih.govmdpi.com
ortho-Amino(alkynyl)naphthalenes: These precursors offer a pathway to the this compound system through cyclization reactions involving the amino and alkynyl functional groups. The synthesis of quinolines from such precursors is a known transformation, suggesting its applicability to the construction of the this compound core.
2-Hydroxy-1,4-naphthoquinones (Lawsone): This class of compounds serves as a versatile starting material for the synthesis of various fused heterocyclic systems. Their reactivity allows for the introduction of different substituents and the subsequent construction of fused rings.
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions to proceed under milder conditions. In the context of this compound synthesis, catalytic methods, particularly those involving iodine, have shown promise.
Iodine-Catalyzed Synthesis of Naphthoquinoline Derivatives
Molecular iodine has emerged as a mild, inexpensive, and environmentally benign catalyst for a variety of organic transformations, including the synthesis of quinoline derivatives. nih.govresearchgate.net Iodine-catalyzed reactions often proceed through the activation of substrates via the formation of iodonium intermediates or by acting as a Lewis acid.
While a specific iodine-catalyzed synthesis of this compound has not been explicitly detailed, the iodine-catalyzed synthesis of other quinoline derivatives provides a strong precedent. For instance, iodine can catalyze the Friedländer synthesis of quinolines. wikipedia.org It is also effective in promoting imino-Diels-Alder reactions for the synthesis of thiopyrano[3,4-c]quinoline derivatives. researchgate.net Given these precedents, an iodine-catalyzed three-component reaction involving a naphthalene-based amine, an aldehyde, and a ketone could be a viable and efficient route to this compound derivatives. nih.gov
DABCO-Catalyzed Reactions for Naphthoquinoline Analogues
1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a highly effective and versatile organocatalyst in the synthesis of complex organic frameworks due to its non-toxic, inexpensive, and eco-friendly nature. eurekaselect.com It functions as both a potent nucleophile and a base, catalyzing a wide array of reactions such as cycloadditions, coupling reactions, and the Baylis-Hillman reaction, often leading to excellent yields and high selectivity. eurekaselect.comdbuniversity.ac.in
In the context of heterocyclic synthesis, DABCO's catalytic activity is instrumental in constructing fused ring systems analogous to naphthoquinolines. For instance, it has been successfully employed as a mild and efficient catalyst in the one-pot synthesis of novel thiazolo[3,2-a]quinazoline and thiazolo[2,3-b]quinazoline derivatives. nih.gov The reaction proceeds through a Michael type addition, demonstrating DABCO's ability to facilitate complex tandem reactions under gentle conditions. nih.gov Furthermore, its utility extends to aqueous media, promoting green chemistry principles. The synthesis of heteroaryl substituted xanthene derivatives, for example, utilizes DABCO as a catalyst in water, involving a sequence of Knoevenagel, Michael, and heterocyclization reactions. nih.gov Although direct catalysis for this compound is not extensively detailed, DABCO's proven efficacy in promoting the formation of related fused heterocyclic scaffolds, such as quinazolines and other N-heterocycles, underscores its potential as a valuable tool in the synthesis of naphthoquinoline analogues. eurekaselect.comnih.gov
Copper-mediated Cyclizations in Naphthoquinoline Synthesis
Copper catalysis offers a powerful and versatile platform for the synthesis of quinoline and its fused derivatives through various cyclization strategies. These methods are valued for their ability to efficiently construct the core heterocyclic structure by forming key carbon-carbon and carbon-nitrogen bonds in a controlled manner.
One advanced approach involves a copper-catalyzed cascade reaction initiated by the activation of a C(sp³)–H bond. This process generates an α-functionalized radical, which then participates in a radical addition and cyclization sequence to produce N-fused quinolines, such as pyrazolo[1,5-a]quinoline and triazolo[1,5-a]quinoline, with good yields and tolerance for a wide range of functional groups. nih.gov
Another effective strategy is the copper-catalyzed intermolecular cyclization between anilines and terminal acetylene esters. rsc.org This methodology constructs C-N and C-C bonds sequentially in a cascade process, providing a direct route to the quinoline core. rsc.org For more complex polycyclic systems, a copper-catalyzed dual cyclization has been developed for the synthesis of quinindoline derivatives. nih.gov The mechanism for this transformation involves an initial Lewis acid-accelerated addition of an aniline (B41778) to a nitrile, followed by a subsequent copper-catalyzed C-N coupling reaction to furnish the final quinoline subunit. nih.gov These copper-mediated methods represent practical and efficient routes for accessing the fundamental quinoline scaffold required for this compound and related structures. nih.govnih.gov
Green Chemistry and Sustainable Synthetic Routes
Microwave-Assisted Synthesis of Naphtho[2,3-f]quinoline Derivatives
Microwave-assisted organic synthesis has been established as a significant tool in green chemistry, offering advantages such as enhanced reaction kinetics, uniform heating, reduced side reactions, and often higher yields compared to conventional heating methods. researchgate.net This technology has been effectively applied to the synthesis of Naphtho[2,3-f]quinoline derivatives through a one-pot, three-component reaction. acs.orgnih.gov
The synthesis involves the reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound (like dimedone or 1,3-indanedione) in an acidic medium under microwave irradiation. acs.orgnih.gov This approach is noted for its operational simplicity, enhanced safety for small-scale synthesis, and minimal environmental impact. acs.org The optimal conditions identified for this reaction are typically using glacial acetic acid as the medium at 120 °C with a maximum power of 200 W. acs.org This method provides good yields for a variety of aromatic aldehydes, demonstrating its broad applicability. acs.org The resulting Naphtho[2,3-f]quinoline derivatives have also been noted for their promising luminescent properties. nih.gov
| Reactant (Aromatic Aldehyde) | Reaction Time (min) | Isolated Yield (%) |
|---|---|---|
| Benzaldehyde | 10 | 85 |
| 4-Methylbenzaldehyde | 8 | 89 |
| 4-Methoxybenzaldehyde | 8 | 92 |
| 4-Chlorobenzaldehyde | 10 | 88 |
| 4-Nitrobenzaldehyde | 12 | 82 |
Solvent-Free Methods for Naphthoquinoline Scaffolds
Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste by eliminating the need for conventional organic solvents. These methods often lead to simpler reaction work-ups, reduced costs, and lower environmental impact. A notable example in the realm of naphthoquinone chemistry is the synthesis of novel 1,4-naphthoquinones possessing indole scaffolds using a catalytic amount of Indium(III) triflate (In(OTf)₃) under solvent-free conditions. nih.govnih.gov
This procedure involves a three-component reaction of 2-hydroxy-1,4-naphthoquinone, a substituted salicylic aldehyde, and an indole. researchgate.net The mixture of reactants is heated directly with the catalyst, typically at 110 °C for 5-7 hours. nih.gov This method is characterized by its simple operation, mild reaction conditions, and environmentally friendly nature. nih.gov The protocol has been shown to be effective for a range of substituted salicylic aldehydes and indoles, demonstrating its versatility in creating structural diversity on the 1,4-naphthoquinone (B94277) framework. researchgate.net While this specific reaction builds upon the naphthoquinone core rather than forming the quinoline ring itself, it exemplifies the principles of solvent-free synthesis that can be applied to the development of sustainable routes for complex scaffolds like this compound.
| Aldehyde Substituent | Indole Substituent | Time (h) | Yield (%) |
|---|---|---|---|
| H | H | 5 | 85 |
| 5-Br | H | 6 | 88 |
| 5-Cl | H | 6 | 86 |
| H | 5-Br | 7 | 82 |
| 5-Br | 5-Br | 7 | 84 |
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity is a critical consideration in the synthesis of this compound and its isomers, as the mode of annulation of the quinoline ring onto the naphthalene core determines the final structure. The formation of the linear this compound versus the angular Naphtho[2,3-f]quinoline or Naphtho[2,3-h]quinoline is dictated by the specific reaction strategy and the substitution pattern of the precursors.
Classical synthetic methods, such as the Skraup and Doebner–von Miller syntheses, often suffer from a lack of regiocontrol, particularly when using substituted aniline precursors, which can lead to mixtures of isomers that are difficult to separate. nih.gov Modern synthetic protocols, however, offer significant improvements in directing the reaction to a single, desired isomer. For instance, the reaction of chalcones with naphthalen-2-amine can be controlled to afford either benzo[g]- or benzo[f]quinoline derivatives selectively, depending on the reaction conditions. researchgate.net
The choice of the starting naphthalene derivative is fundamental in achieving regiocontrol. Syntheses that begin with naphthalen-1-amine, for example, can be directed to exclusively form the benzo[h]quinoline (B1196314) isomer through a base-promoted reaction and subsequent cyclization, demonstrating high regioselectivity. mdpi.com Similarly, copper-triflate catalyzed reactions can provide quinolines with high yields and excellent regioselectivity, overcoming the limitations of older, acid-catalyzed methods. nih.gov The ability to control the regiochemical outcome is paramount for the unambiguous synthesis of the specific this compound isomer and for establishing clear structure-activity relationships in medicinal chemistry and materials science.
Structural Elucidation and Characterization Techniques
Spectroscopic Methods for Naphtho[2,3-g]quinoline Derivatives
Spectroscopic techniques are indispensable tools for the structural analysis of this compound derivatives. By examining the interaction of these molecules with electromagnetic radiation, chemists can deduce a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR spectroscopy of quinoline (B57606) derivatives shows that the chemical shifts of the non-exchangeable hydrogens can be concentration-dependent, a phenomenon attributed to π-π stacking interactions between the aromatic rings. uncw.edu In substituted this compound derivatives, the proton signals are observed in distinct regions of the spectrum, providing clues to their chemical environment. For instance, in a series of 2-(n-alkylamino)-3R-naphthalene-1,4-diones, the chemical shifts of the protons were analyzed to understand the impact of different substituents. nih.gov
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. In quinoline derivatives, the chemical shifts of the carbon atoms are influenced by the presence of heteroatoms and substituents. tsijournals.comtsijournals.com For example, in a study of 2-n-alkylamino-naphthalene-1,4-diones, ¹³C NMR, in conjunction with other NMR techniques, was used to assign the chemical shifts of all carbon atoms. nih.gov
HSQC and HMBC: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity within the molecule. columbia.edu HSQC correlates proton and carbon atoms that are directly bonded, while HMBC shows correlations between protons and carbons that are two or three bonds apart. columbia.edu These techniques have been instrumental in the structural elucidation of complex natural products and synthetic derivatives containing the quinoline moiety. nih.govresearchgate.net For example, HMBC experiments were used to determine the position of a dimeric linkage in a synthesized molecule and to confirm the connectivity between two naphthoquinone units in other compounds. nih.govnih.gov
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | 3.56 (s, 3H), 7.35 (d, J = 7.2 Hz, 1H), 7.46–7.49 (m, 2H), 7.63 (d, J = 5.6 Hz, 1H), 7.85 (d, J = 8.9 Hz, 1H), 7.94–8.02 (m, 2H), 8.53 (d, J = 6.8 Hz, 1H), 8.60 (d, J = 6.5 Hz, 1H) | Not specified | chimicatechnoacta.ru |
| 2-Chloro-3-((prop-2-yn-1-yloxy)methyl)quinoline | 8.27 (d, J = 0.6 Hz, 1H), 8.01 (d, J = 8.5 Hz, 1H), 7.83 (dd, J = 8.2, 1.0 Hz, 1H), 7.72 (ddd, J = 8.4, 7.0, 1.4 Hz, 1H), 7.56 (ddd, J = 8.1, 7.0, 1.1 Hz, 1H), 4.82 (d, J = 1.1 Hz, 2H), 4.38 (d, J = 2.4 Hz, 2H), 2.54 (t, J = 2.4 Hz, 1H) | 149.2, 147.1, 136.9, 130.4, 129.8, 128.4, 127.7, 127.3, 127.3, 76.9, 75.5, 68.3, 58.5 | rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of quinoline and its derivatives exhibit characteristic absorption bands. astrochem.org For example, the positions of C-H out-of-plane bending motions in quinoline are sensitive to the molecular environment and can shift in the presence of other molecules like water. astrochem.org In a study of benzimidazole (B57391) quinoline derivatives, IR spectroscopy was used alongside other techniques to elucidate the structures of the synthesized compounds. researchgate.net
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H stretch | ~3052 (weak) | mdpi.com |
| C-H out-of-plane bend | 840-740 | astrochem.org |
| Aromatic C=C stretch | 1630-1570 | astrochem.org |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of quinoline derivatives. nih.gov Both EI-MS and ESI-MS can provide the molecular ion, allowing for the determination of the molecular weight. nih.gov The fragmentation patterns observed in the mass spectra can help to confirm the presence of the quinoline ring and to distinguish between isomers. nih.gov For example, in a study of quinoline alkaloids, the fragmentation patterns were useful in differentiating between derivatives with the same empirical formula but different functional groups. nih.gov
| Compound | Ionization Method | m/z [M+H]⁺ | Reference |
|---|---|---|---|
| N-(4-Methoxyphenethyl)-1-naphthamide | ESI-MS | 306.14 | chimicatechnoacta.ru |
| N-(3,4-Dimethoxyphenethyl)-1-naphthamide | ESI-MS | 336.15 | chimicatechnoacta.ru |
| 6-Methoxybenzo[de]naphtho[1,8-gh]quinoline | ESI-MS | 284.10 | chimicatechnoacta.ru |
Elemental analysis is a technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the molecule, which can be used to confirm the empirical formula derived from mass spectrometry data. Elemental analysis has been used to confirm the composition of various newly synthesized naphthoquinoline derivatives. chimicatechnoacta.ru For example, the calculated and found percentages of carbon, hydrogen, and nitrogen for compounds like N-(4-Methoxyphenethyl)-1-naphthamide and N-(3,4-Dimethoxyphenethyl)-1-naphthamide were shown to be in close agreement. chimicatechnoacta.ru
Theoretical and Computational Investigations of Naphtho 2,3 G Quinoline
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules like Naphtho[2,3-g]quinoline and its analogs. These computational methods are essential for understanding and predicting their chemical behavior.
Density Functional Theory (DFT) Calculations for Naphthoquinones and Analogues
Density Functional Theory (DFT) has become a important tool for studying naphthoquinones and their derivatives. malayajournal.orgmdpi.com DFT calculations offer a good balance between accuracy and computational cost, making them suitable for a wide range of molecular systems. nih.gov These calculations can provide valuable information about molecular structure, vibrational frequencies, and the energies involved in chemical reactions. malayajournal.org By solving the Kohn-Sham equations, DFT can accurately reconstruct the electronic structure of molecules, which is fundamental to understanding their properties. mdpi.com
DFT methods are employed to calculate various molecular-level descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), atomic charge distributions, and local electron densities. mdpi.com These descriptors are critical for identifying reactive sites within a molecule and for analyzing the stability of transition states in chemical reactions. mdpi.com For instance, the study of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 1,4-dihydroxy-anthraquinone using DFT has shed light on intramolecular and intermolecular interactions, which govern molecular assembly. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension used to calculate electronic transition energies and model UV-Vis absorption spectra, providing insights into the electronic excited states of these compounds. mdpi.comresearchgate.net
Analysis of Electronic States (e.g., Quinones, Hydroquinones, Semiquinones)
The electronic states of quinones, hydroquinones, and semiquinones are crucial to their biological activity and chemical reactivity. nih.govias.ac.in Computational methods, particularly DFT, have been successfully applied to study the electronic structures of these different oxidation states. acs.orgpsu.edu
For example, studies on 3,6-di-tert-butylorthoquinone (3,6-DTBQ) have shown that the neutral quinone has a nonaromatic ring with two equivalent carbon-oxygen double bonds. acs.orgpsu.edu Upon one-electron reduction to the semiquinone radical anion (SQ•−), the molecule undergoes geometric changes, with the C-O bonds lengthening and the carbon ring becoming more aromatic. psu.edunih.gov Further reduction to the hydroquinone (B1673460) (catechol) results in even longer C-O bonds, which are now clearly single bonds, and a more aromatic carbon ring. psu.edu
These computational studies confirm that quinones and their corresponding hydroquinones typically have closed-shell singlet ground states, while the semiquinone radical has an open-shell doublet ground state. acs.orgpsu.edu The distribution of spin density in semiquinone radicals, which is primarily localized on the oxygen atoms, can also be accurately predicted by these methods. nih.govacs.org This information is vital for understanding their role in biological systems, such as their involvement in generating reactive oxygen species. nih.gov
Reactivity Descriptors and Frontier Molecular Orbital Theory
Reactivity descriptors derived from computational chemistry, particularly within the framework of Frontier Molecular Orbital (FMO) theory, are essential for predicting how molecules will interact. malayajournal.orgacs.org FMO theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscribd.comyoutube.com
The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netresearchgate.net A smaller energy gap between the HOMO and LUMO generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. malayajournal.org These orbitals, often referred to as frontier orbitals, are key to understanding various chemical reactions, including nucleophilic additions and cycloadditions to quinone systems. acs.org
DFT calculations are commonly used to determine a range of reactivity descriptors, including:
Chemical Potential (μ): Describes the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. malayajournal.org
These descriptors, along with the visualization of HOMO and LUMO distributions, provide a detailed picture of a molecule's reactive sites and potential for interaction with other chemical species. For large molecules where the frontier orbitals can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a protein. These methods are invaluable in drug discovery and for understanding the mechanism of action of bioactive compounds.
Ligand-Protein Interaction Analysis (e.g., NQO1, P-glycoprotein, ERK, ASK1)
Molecular docking studies are frequently employed to investigate how quinoline (B57606) derivatives, including those with a this compound scaffold, bind to various protein targets. nih.govnih.govmdpi.comresearchgate.net These studies can predict the binding affinity and identify the specific amino acid residues involved in the interaction.
For instance, docking studies have been used to explore the binding of quinoline derivatives to the active site of HIV reverse transcriptase, revealing key interactions that contribute to their inhibitory activity. nih.gov Similarly, the binding of quinoline-3-carboxamides (B1200007) to the kinase domain of ATM (Ataxia-Telangiectasia Mutated) has been investigated, showing that the quinoline nitrogen can form important interactions in the hinge region of the kinase. mdpi.com
The general workflow for such studies involves preparing the 3D structures of both the ligand and the protein receptor. The protein structure is often obtained from the Protein Data Bank (PDB). researchgate.net Docking simulations are then performed using software like AutoDock Vina to predict the most favorable binding poses of the ligand within the protein's active site. nih.govresearchgate.net The results are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. mdpi.com This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.govmdpi.com
Prediction of Binding Modes and Affinities
Computational docking simulations are instrumental in predicting the binding modes and affinities of this compound derivatives with various biological targets. These in-silico methods calculate the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically expressed as binding affinity in kcal/mol. A more negative binding affinity value suggests a more stable and favorable interaction between the ligand and the protein. uobaghdad.edu.iq
For instance, molecular docking studies on quinoline derivatives have identified key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds with specific amino acid residues, such as the methionine residue (Met 769) in the epidermal growth factor receptor (EGFR), which is crucial for inhibition. mdpi.com Hydrophobic interactions with aromatic rings of the ligand and various residues like Pro 770, Cys 773, and Leu 820 also play a significant role in stabilizing the complex within the active pocket of an enzyme. mdpi.com
In the context of antimalarial drug development, docking studies of quinoline derivatives have shown binding affinities ranging from -5.1 kcal/mol to -7.9 kcal/mol. mdpi.com For example, a designed ligand, ligand 7, demonstrated a binding affinity of -7.9 kcal/mol with its target protein, indicating a more stable complex compared to a reference compound with a binding affinity of -4.3 kcal/mol. mdpi.com Further analysis using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations can provide a more detailed breakdown of the binding free energy, attributing specific energy values to contributions from factors like hydrogen bonding. mdpi.com
The predictive power of these computational models allows for the rational design of new derivatives with enhanced binding affinities and, consequently, potentially greater biological activity.
Table 1: Predicted Binding Affinities of Selected Quinoline Derivatives
| Compound/Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline Derivative 2 | Dehydrogenase Inhibitor | -6.2 to -5.3 | researchgate.net |
| Quinoline Derivative 3 | Dehydrogenase Inhibitor | -6.9 to -5.1 | researchgate.net |
| Designed Ligand 1 | STK10 (PDB: 6I2Y) | -6.8 | mdpi.com |
| Designed Ligand 3 | STK10 (PDB: 6I2Y) | -7.5 | mdpi.com |
| Designed Ligand 7 | STK10 (PDB: 6I2Y) | -7.9 | mdpi.com |
| Thiopyrano[2,3-b]quinoline | CB1a (PDB: 2IGR) | -5.3 | nih.gov |
| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a (PDB: 2IGR) | -6.1 | nih.gov |
| Fluoroquinolone Compound B | Staphylococcus aureus | -7.562 | uobaghdad.edu.iq |
| Fluoroquinolone Compound C | E. coli Gyrase B | -8.562 | uobaghdad.edu.iq |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.com This approach is fundamental for the rational design of new bioactive compounds, as it helps to identify the key physicochemical properties and structural features that govern the activity of the molecules, thereby reducing the time and cost associated with synthesizing and testing new potential drugs. mdpi.comyoutube.com
Correlation of Molecular Descriptors with Biological Activity
QSAR models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be classified into various categories, including topological, constitutional, geometrical, and quantum-chemical parameters. researchgate.netnih.gov Studies on quinoline and related heterocyclic systems have shown that their biological activities can be effectively correlated with a select set of these descriptors.
For example, a study classifying biologically active compounds found that a combination of just four descriptors—accounting for aromatic character, the number of hydrogen bond acceptors, estimated polar van der Waals surface area, and a specific structural key—was highly effective. nih.gov In the context of antimalarial 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, atomic net charge, the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), surface area grid (SAG), and partition coefficient (log P) were used to model their activity. walisongo.ac.id The goal is to create a mathematical model, often a regression equation, that can quantitatively predict the activity of new, untested compounds. neliti.com
Table 2: Common Molecular Descriptors in QSAR Studies of Quinolines
| Descriptor Type | Examples | Relevance | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of Atoms, Ring Counts | Describes the basic composition and connectivity of the molecule. | youtube.com |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the two-dimensional arrangement and branching of atoms. | nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Net Charges | Describes the electronic properties and reactivity of the molecule. | researchgate.netwalisongo.ac.id |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Relates to the compound's solubility, permeability, and interactions. | nih.gov |
| Geometrical (3D) | Van der Waals Surface Area, Principal Moment of Inertia | Describes the three-dimensional shape and size of the molecule. | researchgate.net |
2D and 3D QSAR Approaches for Naphthoquinoline Systems
QSAR studies can be broadly categorized into 2D and 3D approaches. 2D-QSAR models utilize descriptors that can be calculated from the two-dimensional representation of a molecule, such as topological indices and fragment counts. nih.govyoutube.com These models are computationally less intensive and have proven effective in many cases.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), require the three-dimensional alignment of the molecules in a dataset. mdpi.comresearchgate.net These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with biological activity. This provides a 3D map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com
A recent study on quinoline derivatives with activity against Plasmodium falciparum developed and compared 2D-QSAR, CoMFA, and CoMSIA models. mdpi.com All models were validated and showed good predictive capacity, with the CoMSIA and 2D-QSAR models demonstrating slightly better performance in predicting the activity of new compounds. mdpi.com Such models are invaluable for identifying potent lead compounds for further development. nih.gov
Table 3: Statistical Validation of QSAR Models for Quinoline Derivatives
| QSAR Model | q² (Cross-validated R²) | r²_test (External Validation) | MAE (Mean Absolute Error) | Reference |
|---|---|---|---|---|
| CoMFA | > 0.5 | 0.878 | 1.2803 | mdpi.com |
| CoMSIA | > 0.5 | 0.876 | 0.7006 | mdpi.com |
| 2D-QSAR | > 0.5 | 0.845 | 0.4849 | mdpi.com |
| HQSAR | 0.83 | 0.95 | N/A | researchgate.net |
Photophysical Properties and Electronic Materials Design
Naphthoquinoline derivatives are not only of interest for their biological activities but also for their unique photophysical properties, which make them promising candidates for the design of new electronic and optical materials.
Luminescent Properties of Naphthoquinoline Derivatives
Many naphthoquinoline derivatives exhibit fluorescence, emitting light after absorbing it at a specific wavelength. Their luminescent properties, such as emission wavelength, fluorescence quantum yield (Φf), and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on their molecular structure and the surrounding environment (e.g., solvent polarity). researchgate.netbeilstein-journals.org
For example, a series of naphtho[2,3-f]quinoline (B15498161) lactone derivatives were found to have emission bands in the range of 453–517 nm. researchgate.net One particular derivative displayed a significant bathochromic (red) shift to 597 nm due to an excited-state intramolecular proton transfer (ESIPT), highlighting its potential as a chemical sensor. researchgate.net Similarly, studies on trifluoromethylated quinoline-phenol Schiff bases showed good fluorescence quantum yields (up to 0.85 in methanol) and large Stokes shifts in polar solvents, which is advantageous for applications in spectral analysis and sensing devices. beilstein-journals.orgbeilstein-archives.org The extension of the π-conjugated system is a common strategy to tune these luminescent properties. researchgate.net
Table 4: Luminescent Properties of Selected Naphthoquinoline Derivatives
| Compound Type | Emission Wavelength (nm) | Quantum Yield (Φf) | Solvent/Conditions | Reference |
|---|---|---|---|---|
| Naphtho[2,3-f]quinoline lactones | 453–517 | N/A | N/A | researchgate.net |
| Naphtho[2,3-f]quinoline lactone (5d) | 597 | N/A | ESIPT condition | researchgate.net |
| Benzo[de]naphtho[1,8-gh]quinolines | 454–482 | up to 54% | N/A | chimicatechnoacta.ru |
| Trifluoromethylated quinoline-phenol Schiff bases | N/A | 0.12–0.80 | Chloroform (CHCl3) | beilstein-journals.org |
| Trifluoromethylated quinoline-phenol Schiff bases | N/A | 0.20–0.75 | Dimethyl sulfoxide (B87167) (DMSO) | beilstein-journals.org |
| Trifluoromethylated quinoline-phenol Schiff bases | N/A | 0.13–0.85 | Methanol (MeOH) | beilstein-journals.org |
Redox Behavior and Electrochemical Analysis
The biological activity of many quinone-based compounds, including naphthoquinolines, is intrinsically linked to their redox properties. bris.ac.uk The ability of the quinone moiety to undergo reduction and participate in redox cycling can lead to the generation of reactive oxygen species (ROS), which is a key mechanism for their antiparasitic and anticancer effects.
Electrochemical analysis, such as cyclic voltammetry, is used to study the redox behavior of these molecules. Research on naphthoquinone-based 1,2,3-triazoles has demonstrated the importance of the quinoidal redox center for their biological activity against Trypanosoma cruzi. bris.ac.uk It was shown that modifications to the quinone structure, such as the introduction of an acetyl group, can facilitate quinone reduction, thereby influencing its biological efficacy. bris.ac.uk This highlights the critical role that electrochemical properties play in the mechanism of action and the design of new, more potent therapeutic agents based on the naphthoquinoline scaffold.
Theoretical Studies on Organic Electroluminescent Media Potential
Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the potential of organic molecules in electroluminescent applications. These methods allow for the calculation of key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and electronic transition properties. These parameters are crucial in determining a material's suitability as an emitter, host, or transport layer in an OLED device.
Although specific computational data for this compound is scarce, we can infer its potential by examining theoretical studies on its constituent parts and isomers. For instance, the fundamental quinoline structure has been studied computationally. DFT calculations on quinoline (benzo[b]pyridine) have determined its HOMO and LUMO energies, providing a baseline for understanding the electronic properties of more complex derivatives. scirp.org
Furthermore, the impact of extending the aromatic system, as in the case of this compound, is known to influence the HOMO-LUMO gap. Studies on polycyclic aromatic hydrocarbons, such as naphthalene (B1677914) (a core component of the naphtho- part of the molecule), have shown that the HOMO-LUMO gap can be tuned by the addition of functional groups. researchgate.net This suggests that the electronic properties of this compound could be similarly modified through strategic chemical synthesis.
A patent for organic light-emitting diode devices includes this compound in its list of chemical compounds, indicating its consideration as a material for such applications, although no specific theoretical data is provided within the document. google.com Research on the isomer, Naphtho[2,3-f]quinoline, has shown that its derivatives exhibit promising luminescent properties, suggesting their potential use as organic electroluminescent media. This further supports the likelihood that this compound would also possess relevant photophysical characteristics.
While detailed theoretical investigations directly on this compound's electroluminescent potential are not readily found, the foundational knowledge from related structures points towards it being a candidate of interest for future computational and experimental exploration in the field of organic electronics. The large, conjugated π-system is expected to result in a relatively low HOMO-LUMO gap, which is a desirable feature for OLED materials.
Mechanistic Understanding of Reactions Involving Naphtho 2,3 G Quinoline
Elucidation of Reaction Pathways and Intermediate Formation
The formation of the naphtho[2,3-g]quinoline skeleton often proceeds through multi-step sequences where key intermediates guide the reaction toward the final polycyclic structure. One established pathway involves the reductive cyclization of a strategically substituted nitroanthraquinone derivative. researchgate.net This process begins with the alkylation of a CH-acid with a starting material like 2-(bromomethyl)-1,4-dimethoxy-3-nitroanthraquinone. The subsequent reduction of the nitro group, typically with a reagent such as sodium dithionite (B78146), generates an amino group. researchgate.net This amino group is positioned to undergo an intramolecular heterocyclization, attacking a nearby carbonyl or equivalent electrophilic center to form a 3,4-dihydropyridine ring. The final step is an oxidative aromatization to yield the stable, fully aromatic this compound system. researchgate.net
In analogous polycyclic quinoline (B57606) syntheses, such as for benzo[h]quinolines, cascade reactions have been proposed that proceed through distinct intermediates. mdpi.comnih.gov A plausible mechanism for one such cascade begins with the formation of an (E,E)-imine intermediate from a diene precursor. mdpi.comnih.gov This intermediate can then undergo an intramolecular 6π-electrocyclization, a type of pericyclic reaction, to form a dihydropyridine-like intermediate. This cyclic intermediate is not stable and subsequently undergoes aromatization, often facilitated by a base, through the elimination of a leaving group like HCl to furnish the final aromatic quinoline ring. mdpi.comnih.gov
Other mechanistic pathways for forming quinoline cores include a formal [3 + 2 + 1] annulation. In one such example, an acidic I2-DMSO system concurrently generates C1 and C2 synthons from the degradation of an amino acid, which then react with an aniline (B41778) derivative to construct the quinoline core. organic-chemistry.org While not demonstrated specifically for this compound, these pathways highlight the diverse strategies available for constructing the fundamental quinoline moiety.
| Starting Material Type | Key Intermediate(s) | Final Step | Reference(s) |
| Nitroanthraquinone Derivative | Amino-anthraquinone, 3,4-Dihydropyridine | Oxidative Aromatization | researchgate.net |
| Substituted Diene | (E,E)-Imine, Dihydropyridine (B1217469) | Elimination (e.g., of HCl) | mdpi.comnih.gov |
| Amino Acid + Aniline | C1 and C2 Synthons | [3+2+1] Annulation | organic-chemistry.org |
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents are crucial for directing the reaction pathway, controlling selectivity, and enabling transformations under viable conditions. Their roles are multifaceted, ranging from substrate activation to facilitating key bond-forming or bond-breaking steps.
Acid and Base Catalysis: In many quinoline syntheses, acids and bases play pivotal roles. Lewis acids, such as AlCl₃, can form complexes with imine intermediates, which induces a red-shift in light absorption and allows for visible-light-driven aza-6π electrocyclization. organic-chemistry.org Protic acids like trifluoroacetic acid are used to facilitate heterocyclization reactions. mdpi.comnih.gov Bases, such as triethylamine (B128534) or potassium carbonate, are frequently employed to promote elimination steps that lead to aromatization of a newly formed ring. mdpi.comnih.govmdpi.com For instance, triethylamine assists in the elimination of HCl from a dihydropyridine intermediate to form the stable benzo[h]quinoline (B1196314) ring. mdpi.comnih.gov
Metal Catalysis: Metal catalysts, particularly those based on palladium and gold, are powerful tools in modern organic synthesis and have been applied to the formation of quinolines. rsc.org Palladium catalysts, for example, have been used in denitrogenative cascade reactions. nih.gov In one such process for synthesizing 2-arylquinolines, the palladium catalyst is essential for the initial denitrogenative addition of an arylhydrazine to an o-aminocinnamonitrile, which is followed by an intramolecular cyclization. nih.gov The reaction does not proceed if the palladium catalyst is omitted. nih.gov Gold catalysts are noted for their ability to activate alkynes and other unsaturated systems, enabling various annulation and cyclization reactions to form quinolines. rsc.org
Specific Reagents: The choice of reagent is critical for specific transformations within a synthetic sequence.
Reductants: Sodium dithionite (Na₂S₂O₄) is a common choice for the selective reduction of nitro groups to amines, a key step in reductive cyclization strategies to form the quinoline ring fused to an anthraquinone (B42736) core. researchgate.net
Coupling Reagents: Peptide coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been adapted for C-N, C-S, and C-O bond formation. In the synthesis of this compound derivatives, PyBOP was used to effectively introduce various nucleophiles at the 2-position of the quinoline core, demonstrating a mild and efficient method for functionalization. researchgate.net
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of reusability and simplified workup. Nanoparticle catalysts, such as those based on Fe₃O₄, ZrO₂, and clay, have been developed for quinoline synthesis. researchgate.netnih.gov For example, ZrO₂-supported Fe₃O₄ magnetic nanoparticles act as an efficient heterogeneous catalyst in the Friedländer annulation to produce quinolines. nih.gov
| Catalyst/Reagent Type | Specific Example | Role in Mechanism | Reference(s) |
| Lewis Acid | AlCl₃ | Activation of imine for electrocyclization | organic-chemistry.org |
| Base | Triethylamine | Promotes elimination for aromatization | mdpi.comnih.gov |
| Metal Catalyst | PdCl₂ | Enables denitrogenative addition in a cascade | nih.gov |
| Reducing Agent | Sodium Dithionite | Reduction of nitro group for cyclization | researchgate.net |
| Coupling Reagent | PyBOP | Promotes nucleophilic substitution | researchgate.net |
| Heterogeneous Catalyst | ZrO₂/Fe₃O₄-MNPs | Facilitates Friedländer annulation | nih.gov |
Investigation of Cascade and Tandem Processes
Cascade reactions, also known as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. wikipedia.org These processes are prized for their atom economy and ability to rapidly build molecular complexity from simple precursors. rsc.org
A notable example is the palladium-catalyzed cascade reaction for synthesizing 2-arylquinolines from o-aminocinnamonitriles and arylhydrazines. nih.gov This process involves a sequential denitrogenative addition followed by an intramolecular dehydrative cyclization, all occurring in one pot under the same reaction conditions. nih.gov Mechanistic experiments indicated that this transformation proceeds through this tandem sequence to furnish the quinoline product. nih.gov
Domino reactions involving Morita–Baylis–Hillman (MBH) acetates have also been developed to produce highly functionalized quinolines. mdpi.comnih.gov In this strategy, the MBH acetate (B1210297), which contains an allylic acetate adjacent to a Michael acceptor, reacts with an active methylene (B1212753) compound. The sequence is typically an SN2' reaction followed by an intramolecular SNAr ring closure, leading to the final quinoline structure. mdpi.com
Multi-component reactions are another form of tandem process. The synthesis of fused naphtho[2,3-f]quinoline (B15498161) derivatives has been achieved via a sequential three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound under microwave irradiation. acs.orgnih.gov This one-pot reaction assembles the complex heterocyclic system with operational simplicity. acs.orgnih.gov Similarly, a tandem approach for synthesizing quinoline C-3 tethered γ-lactones has been developed using an indium-mediated Barbier-Type allylation followed by an in situ intramolecular lactonization. researchgate.net
The synthesis of benzo[h]quinolines from mercaptoacetate (B1236969) derivatives and naphthalen-1-amine is also described as a cascade reaction. mdpi.comnih.gov The proposed mechanism involves an initial enamine–imine tautomerization, followed by an intramolecular electrocyclization and subsequent elimination of HCl to achieve aromatization, all happening in a coordinated sequence. mdpi.comnih.gov These examples underscore the power of cascade strategies in the efficient construction of complex quinoline-based frameworks.
Target Oriented Exploration of Naphtho 2,3 G Quinoline S Biological Activities Mechanistic Focus
Enzyme Inhibition Mechanisms by Naphthoquinoline Derivatives
Kinase Inhibition (e.g., ERK1/2, ASK1) by Naphthoquinoline Scaffolds
Naphthoquinoline scaffolds have emerged as a significant area of interest in the study of kinase inhibition. Notably, derivatives of 3H-naphtho[1,2,3-de]quinoline-2,7-dione have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.govresearchgate.net ASK1 is a key therapeutic target in the treatment of cardiovascular and neurodegenerative diseases. nih.gov
One such derivative, ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, known as NQDI-1, has demonstrated specific and potent inhibitory activity against ASK1 with a reported inhibition constant (K(i)) of 500 nM. nih.govresearchgate.net The mechanism of this inhibition is competitive, meaning NQDI-1 vies with ATP for the kinase's binding site. researchgate.net This competitive binding at the ATP-acceptor site of ASK1 prevents the downstream phosphorylation events that are characteristic of its signaling cascade. researchgate.net The specificity of NQDI-1 for ASK1 over other kinases underscores the potential for developing highly targeted therapeutic agents from the naphthoquinoline framework. researchgate.net
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals. nih.gov Upon activation, ASK1 initiates signaling cascades that involve MKK4/MKK7-JNK and MKK3/MKK6-p38 pathways, which can lead to cellular responses like apoptosis, differentiation, and the production of inflammatory cytokines. nih.gov The ability of naphthoquinoline derivatives to inhibit ASK1 highlights their potential to modulate these critical cellular stress responses.
While the provided information focuses heavily on ASK1, the broader class of quinoline (B57606) derivatives has been investigated for their effects on other kinases, such as Extracellular signal-regulated kinases 1 and 2 (ERK1/2). For instance, a novel pyrazolo[3,4-h]quinoline derivative, YRL1091, was found to activate ERK1/2 in breast cancer cells, suggesting that different quinoline-based scaffolds can have varying effects on kinase signaling pathways. mdpi.com
Table 1: Naphthoquinoline Derivatives and Kinase Inhibition
| Compound | Target Kinase | Mechanism of Action | Inhibition Constant (Ki) |
| NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) | ASK1 | Competitive ATP binding site inhibitor | 500 nM nih.govresearchgate.net |
| YRL1091 (pyrazolo[3,4-h]quinoline derivative) | ERK1/2 | Activation | Not Applicable |
Modulators of Cellular Processes
Insights into Mechanisms Counteracting Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux anticancer drugs from cells. nih.gov Quinoline derivatives have shown promise as potent MDR reversing agents. nih.gov For example, the novel quinoline derivative MS-209 has been shown to effectively reverse MDR in various cancer cell lines. nih.gov The mechanism of action involves direct interaction with P-glycoprotein, thereby inhibiting its drug transport function. nih.gov This allows chemotherapeutic agents to accumulate within the cancer cells and exert their cytotoxic effects.
Furthermore, some quinoline-based compounds, such as certain 2-(benzylthio)quinoline-3-carbaldehyde derivatives, have been investigated for their ability to inhibit ATP synthase in multidrug-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov While this is in the context of bacterial resistance, it highlights the potential of the quinoline scaffold to interfere with energy-dependent processes that can contribute to resistance mechanisms. The clinical success of the quinoline-derived drug bedaquiline, which targets ATP synthase in Mycobacterium tuberculosis, further supports this concept. nih.gov
The structural features of quinoline derivatives, such as the addition of a bromine atom to the quinoline core, have been shown to increase their potency against resistant organisms. nih.gov This suggests that targeted modifications to the Naphtho[2,3-g]quinoline structure could yield compounds with significant MDR-reversing activity in cancer.
Redox Cycling and Free Radical Generation in Biological Systems
Quinoid compounds, including those with a naphthoquinone structure, are known to participate in redox cycling, a process that can lead to the sustained generation of free radicals and reactive oxygen species (ROS). nih.gov This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide (B77818) radical. nih.gov This cycle can consume cellular reducing equivalents like NAD(P)H. nih.gov
The generation of ROS through redox cycling can induce oxidative stress within cells, a condition that can have both deleterious and therapeutic effects. For instance, the chloro-amino-phenyl naphthoquinone TW-92 was shown to induce apoptosis in U937 myeloid leukemia cells, an effect preceded by the accumulation of intracellular hydrogen peroxide. nih.gov This accumulation was linked to the depletion of endogenous glutathione (B108866), a key cellular antioxidant. nih.gov
Similarly, the naphthoquinone β-lapachone has been shown to increase intracellular hydrogen peroxide concentrations in HL-60 cells. nih.gov The ability of naphthoquinone derivatives to generate ROS is a central mechanism of their anticancer activity, as elevated ROS levels can damage cellular components, including DNA, and trigger apoptotic cell death. nih.gov
Influence on Cell Cycle Progression and Apoptosis Pathways (Mechanistic Perspective)
Naphthoquinone derivatives can significantly impact cell cycle progression and induce apoptosis through various mechanistic pathways. nih.gov These compounds can cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. For example, the quinoline derivative 4-morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) was found to arrest colon adenocarcinoma cells in the G2/M phase of the cell cycle. researchgate.net
The induction of apoptosis is a primary mechanism by which naphthoquinones exert their anticancer effects. nih.gov This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often triggered by cellular stress, such as that induced by ROS generation. Naphthoquinone derivatives have been shown to reduce the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.gov This, in turn, activates the caspase cascade, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of this process. nih.govresearchgate.netnih.gov
Furthermore, the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members, plays a crucial role in regulating mitochondria-mediated apoptosis. nih.govnih.gov The activity of these proteins can be modulated by upstream signals, including the tumor suppressor protein p53, which can be activated in response to DNA damage. nih.gov
Interestingly, some naphthoquinone derivatives, such as 5,8-dihydroxy-2-(1-hydroxy-2-nitroethyl)naphthalene-1,4-dione and LQB-118, have been observed to induce apoptosis without causing significant changes in the cell cycle. nih.gov This suggests that the cytotoxic effects of these compounds can be channeled directly into apoptotic pathways, bypassing cell cycle arrest checkpoints.
Antimicrobial Activity Mechanisms
Naphthoquinoline derivatives have demonstrated significant potential as antimicrobial agents, with distinct mechanisms of action against bacteria, fungi, and viruses. preprints.orgmdpi.com
Naphthoquinone analogues, particularly those based on the 1,4-naphthoquinone (B94277) scaffold, represent a promising class of antibacterial agents. nih.govresearchgate.net Their primary mechanism of action often involves the generation of intracellular reactive oxygen species (ROS), which induces oxidative stress and can lead to apoptotic cell death in bacteria. nih.govresearchgate.net These compounds are cytotoxic to infected cells and can inhibit cellular enzymes that are crucial for cell growth and apoptosis. nih.gov
The antibacterial mechanisms of naphthoquinone derivatives are diverse and can include the disruption of protein and nucleic acid synthesis and the modulation of redox processes. frontiersin.org Research has shown that specific structural modifications can significantly enhance antibacterial potency. For instance, creating hybrids with phenylamino-phenylthio moieties or adding a substituted aryl amide group can improve activity. nih.gov
Studies have demonstrated that synthesized naphthoquinone derivatives exhibit moderate to good antibacterial activity against both Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net Certain 2-hydroxy-3-phenylsulfanylmethyl- plos.orgnih.gov-naphthoquinones have shown notable activity against Gram-negative strains, which are often challenging to treat, and have also proven effective at inhibiting and reducing bacterial biofilm formation, particularly in P. aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected Naphthoquinone Derivatives
| Compound Type | Target Bacteria | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 1,4-Naphthoquinone Hybrids (with phenylamino-phenylthio moieties) | S. aureus, E. coli, L. monocytogenes, P. aeruginosa, K. pneumoniae | Enhanced ROS generation, Apoptosis induction | Modification with substituted aryl amide moiety enhanced activity. MIC values ranged from 15.6 to 500 µg/mL. | nih.govresearchgate.net |
| Lawsone Derivatives | General antibacterial | Disruption of protein/nucleic acid synthesis, Redox modulation, Apoptosis induction | Compound 11 showed strong interaction with the MSR protein, a crucial enzyme in bacterial inflammation. | frontiersin.org |
| 2-hydroxy-3-phenylsulfanylmethyl- plos.orgnih.gov-naphthoquinones | Gram-negative strains (E. coli, P. aeruginosa) | Biofilm inhibition | Compounds 9e, 9f, 9j, and 9k were effective anti-biofilm molecules against P. aeruginosa at sub-MIC concentrations. | nih.gov |
Naphthoquinone derivatives have been identified as potent antifungal agents, active against a variety of pathogenic fungi, including dermatophytes, Candida species, Cryptococcus neoformans, and Sporothrix species. nih.govnih.govnih.gov Their antifungal action is attributed to several mechanisms.
A primary mechanism is the generation of ROS through redox cycling, which induces oxidative stress. nih.gov This oxidative stress can destabilize mitochondrial integrity, impair cellular respiration, and lead to mitochondrial damage, a key target in fungal cells. nih.govnih.gov Another significant mechanism involves the disruption of the fungal cell membrane's permeability. nih.gov This leads to the leakage of essential intracellular components, such as potassium ions and substances that absorb at 260 nm, without necessarily interacting with ergosterol, a common target for azole antifungals. nih.govnih.gov
The structure of the naphthoquinone derivative plays a crucial role in its antifungal efficacy. The introduction of side chains containing sulfur, oxygen, or nitrogen atoms, as well as halogenation, has been shown to increase antifungal activity. nih.govnih.gov For example, a silver salt of lawsone (naphthoquinone 5) was found to be highly active against Sporothrix species, inducing ROS accumulation, mitochondrial disturbances, and severe plasma membrane damage. nih.gov Furthermore, some naphthoquinones exhibit synergistic effects when combined with established antifungal drugs like amphotericin B and itraconazole, potentially allowing for lower, less toxic therapeutic doses. nih.govnih.gov
Table 2: Antifungal Mechanisms of Naphthoquinoline Derivatives
| Derivative Type | Target Fungi | Primary Mechanism | Observed Effects | Reference |
|---|---|---|---|---|
| IVS320 (Cyclopenta[b]naphtho[2,3-d]furan-dione) | Dermatophytes, Cryptococcus spp. | Cell membrane damage | Caused efflux of K+ and leakage of substances absorbing at 260 nm. | nih.gov |
| 2,3-DBNQ (2,3-dibromo-1,4-naphthoquinone) & 2-MNQ (2-methoxy-1,4-naphthoquinone) | Cryptococcus neoformans | ROS generation, Oxidative stress | Synergistic effect with Amphotericin B, enhancing membrane permeability. | nih.gov |
| Silver salt of lawsone (Naphthoquinone 5) | Sporothrix brasiliensis, S. schenckii | ROS accumulation, Mitochondrial disturbance, Membrane damage | Inhibited biofilm formation and showed synergistic activity with itraconazole. | nih.gov |
| Shikonin (B1681659) | Candida krusei, Saccharomyces cerevisiae | Not specified | Showed stronger activity against certain yeast-like fungi than fluconazole. | nih.gov |
The naphthoquinone scaffold is a recognized pharmacophore with significant antiviral potential. preprints.orgmdpi.com Derivatives have been shown to be effective against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), poliovirus, and Human Immunodeficiency Virus (HIV). mdpi.comnih.govgoogle.com
The antiviral mechanisms of these compounds are varied. Some derivatives, such as certain 2-aminomethyl-3-hydroxy-1,4-naphthoquinones, can inhibit both the early and late phases of viral replication. mdpi.comnih.gov The efficacy of these compounds can be significantly enhanced by encapsulation into delivery systems like liposomes, which can improve their selective index compared to standard antiviral drugs like acyclovir. mdpi.comnih.gov
Specific enzymatic inhibition is another antiviral mechanism. For example, compounds 4c and 7a from a series of synthesized 1,4-naphthoquinone derivatives were found to inhibit the RNA-dependent RNA polymerase of poliovirus type 2. nih.gov In a different approach, a synthetic naphthoquinone (AN-06) was shown to exert its anti-HSV-1 effect by targeting the host cell's Na+, K+ ATPase enzyme, an inhibitor of which has been linked to the disruption of viral replication. nih.gov Naphthoquinones derived from plants of the genus Conospermum have also been identified as potent inhibitors of HIV. google.com The cytotoxic effects of naphthoquinones, which contribute to their broad biological activity, can be mediated through mechanisms like DNA strand breakage and the inhibition of key enzymes such as topoisomerase I. mdpi.com
Antiparasitic Activity Investigations (e.g., Trypanocidal Effects)
Naphthoquinones are one of the most significant classes of natural products with activity against trypanosomatids, the parasites responsible for diseases like Chagas disease (Trypanosoma cruzi) and African sleeping sickness (Trypanosoma brucei). nih.govnih.govbenthamscience.com Their trypanocidal action is typically characterized by a multi-target mechanism. plos.orgnih.gov
A central mechanism of action is the induction of severe oxidative stress within the parasite. nih.govbenthamscience.com This is achieved through the reductive activation of the quinone to a semiquinone radical, which then generates ROS such as superoxide anions and hydrogen peroxide. nih.govbenthamscience.com This redox cycling overwhelms the parasite's antioxidant defenses. nih.govmdpi.com
In addition to inducing oxidative stress, naphthoquinones can directly inhibit crucial parasite enzymes. A chemical proteomics approach identified glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase as molecular targets for the potent trypanocidal compound 2-phenoxy-1,4-naphthoquinone (B6). plos.orgnih.gov Other studies have shown that amino naphthoquinone derivatives can target T. cruzi trypanothione (B104310) reductase (TcTR), an enzyme pivotal to the parasite's redox metabolism. mdpi.com Mitochondrial dysfunction is another key consequence of naphthoquinone treatment, leading to increased ROS generation and parasite death. nih.gov
Structure-activity relationship (SAR) studies have revealed that the trypanocidal activity can be enhanced by certain structural features. For example, the presence of a pyridine (B92270) ring instead of a benzene (B151609) ring or the addition of lipophilic groups can increase potency. nih.gov Quantitative structure-activity relationship (QSAR) analyses suggest that a molecule's ability to act as a good electron acceptor to form the essential semiquinone state is a key determinant of its trypanocidal efficacy. nih.gov
Table 3: Trypanocidal Mechanisms of Naphthoquinone Derivatives
| Derivative | Target Parasite | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 2-phenoxy-1,4-naphthoquinone (B6) | Trypanosoma brucei | Multi-target: Enzyme inhibition (Glycerol kinase, GAPDH), ROS generation | Inhibited two key glycosomal enzymes and generated oxygen radicals. | plos.orgnih.gov |
| General Naphthoquinones | Trypanosomatids (T. cruzi, T. brucei) | Reductive activation to semiquinone, ROS generation, Oxidative stress | The primary mechanism involves creating oxidative stress in the parasite. | nih.govbenthamscience.com |
| Naphthofuranquinones | T. cruzi epimastigotes | Mitochondrial dysfunction, ROS generation | Action is associated with mitochondrial dysfunction leading to parasite death. | nih.gov |
| Amino Naphthoquinones | T. cruzi | Enzyme inhibition (Trypanothione Reductase - TcTR) | Designed to target a pivotal enzyme in the parasite's redox metabolism. | mdpi.com |
Antioxidant Mechanisms and Properties
Paradoxically, while many of the biological activities of naphthoquinones stem from their ability to generate oxidative stress, they can also function as potent antioxidants. bpasjournals.com This dual role is rooted in their unique redox properties. bpasjournals.com The antioxidant potential of naphthoquinones has been evaluated through various assays, including DPPH and ABTS radical scavenging and reducing power measurements. nih.govnih.gov
The primary antioxidant mechanism is believed to be the scavenging of free radicals, which is attributed to the ability of the phenolic hydroxyl groups often present on the quinone nucleus to donate hydrogen atoms or electrons. researchgate.netresearchgate.net Naphthoquinone pigments from sea urchin shells, for example, have demonstrated the ability to scavenge superoxide anion radicals and hydrogen peroxide. researchgate.net
Beyond direct radical scavenging, some naphthoquinones exert their antioxidant effects by modulating cellular antioxidant systems. For instance, the naphthoquinone shikonin has been shown to protect dopaminergic neurons by decreasing ROS levels, an effect attributed to an increase in the activity of the antioxidant enzyme glutathione peroxidase 1 (GPX-1). nih.gov It can also increase the expression of another antioxidant enzyme, superoxide dismutase 2 (SOD-2). nih.gov
Structure-function studies have highlighted the importance of specific functional groups in determining antioxidant activity. A study comparing plumbagin, juglone, and menadione (B1676200) revealed that the 5-hydroxyl and 2-methyl groups on the 1,4-naphthoquinone nucleus play distinct roles in their differential antioxidant and antimutagenic activities. nih.gov
Table 4: Antioxidant Mechanisms of Naphthoquinone Derivatives
| Compound(s) | Source/Type | Antioxidant Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Plumbagin, Menadione | Phytochemicals | Direct radical scavenging, Upregulation of antioxidant genes (sodC) | The 2-methyl group was important for antioxidant activity. Upregulated superoxide dismutase gene. | nih.gov |
| Shikonin | Natural, from Lithospermum erythrorhizon | Increased expression of antioxidant enzymes (GPX-1, SOD-2) | Protected dopaminergic neurons by boosting cellular antioxidant defenses. | nih.gov |
| Polyhydroxylated naphthoquinones | Pigments from sea urchin shells | Scavenging of superoxide anion and hydrogen peroxide | Effective at scavenging precursors to the highly reactive hydroxyl radical. | researchgate.net |
| General Naphthoquinone Derivatives | Synthetic/Natural | Neutralization of ROS via redox cycling | Their unique redox properties enable them to reduce cellular damage from oxidative stress. | bpasjournals.com |
Applications in Materials Science and Chemical Sensing
Development of Organic Electronic Materials Based on Naphthoquinoline
The rigid, planar structure and electron-deficient nitrogen atom within the Naphtho[2,3-g]quinoline framework make it and its derivatives promising candidates for n-type semiconductor materials in organic electronics. The development of such materials is crucial for creating efficient organic electronic devices.
Researchers have synthesized and investigated derivatives like indolo[2,3-b]naphtho[2,3-f]quinoxaline-5,15(9H)-dione, which incorporates a similar extended fused-ring system. researchgate.net These donor-acceptor compounds were synthesized through methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. researchgate.net Studies of their opto-electrochemical and theoretical properties revealed low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels between –3.00 eV and –3.30 eV. researchgate.net These low LUMO levels are comparable to those of well-known n-type materials, suggesting their potential for efficient electron transport. researchgate.net The ability to fine-tune these energy levels by adding different substituent groups is a key advantage in designing materials for specific electronic applications. researchgate.net Quinoline-based compounds are noted for their high thermal and chemical stability and electron-transporting capabilities, which are highly desirable properties for optoelectronic applications. researchgate.net
Table 1: Electronic Properties of Indolo[2,3-b]naphtho[2,3-f]quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Source |
| Derivative 2 | -6.51 | -3.00 | researchgate.net |
| Derivative 3 | -6.62 | -3.11 | researchgate.net |
| Derivative 4 | -6.84 | -3.30 | researchgate.net |
| Derivative 5 | -6.75 | -3.21 | researchgate.net |
| Derivative 6 | -6.58 | -3.05 | researchgate.net |
| Derivative 7 | -6.69 | -3.15 | researchgate.net |
| Derivative 8 | -6.78 | -3.25 | researchgate.net |
This interactive table presents the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for a series of donor-acceptor compounds based on an indolo[2,3-b]naphtho[2,3-f]quinoxaline core. Data sourced from ResearchGate. researchgate.net
Integration into Fluorescent Probes and Dyes
The inherent luminescence of the quinoline (B57606) scaffold makes it a privileged structure in the design of fluorescent probes and dyes. crimsonpublishers.com These molecules are indispensable tools in bio-imaging and chemical sensing, allowing for the detection of specific analytes or cellular components with high sensitivity. tocris.com
Naphthoquinoline derivatives can be functionalized to create probes that respond to specific environmental changes or the presence of target molecules, often through mechanisms like intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT). crimsonpublishers.com For instance, multiphoton fluorescent probes based on quinoline groups have been developed for selectively detecting lipid droplets in living cells. rsc.org These probes offer advantages like deeper tissue penetration and lower autofluorescence. rsc.org The synthesis of 7-cyano-3,4-dihydro-2H-1,4-ethano-benzo[g]quinoline, an isomer of the target compound, has been reported to study its photophysical properties as a model for twisted intramolecular charge transfer (TICT) excited states. nih.gov Furthermore, a range of benzo[de]naphtho[1,8-gh]quinolones have been synthesized, exhibiting fluorescence emission in the 454–482 nm range with quantum yields reaching up to 54%. chimicatechnoacta.ru
Table 2: Photophysical Properties of Selected Naphthoquinoline-based Compounds
| Compound Family | Emission Range (nm) | Quantum Yield | Application | Source |
| Benzo[de]naphtho[1,8-gh]quinolones | 454–482 | up to 54% | Fluorescent Probes | chimicatechnoacta.ru |
| Naphthalene-Quinoline Sensor (L) | ~495 | - | Al³⁺ Detection | nih.gov |
This interactive table summarizes key photophysical data for different families of naphthoquinoline derivatives. Data sourced from Chimica Techno Acta and PubMed. chimicatechnoacta.runih.gov
Potential in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells
The luminescent and charge-transporting properties of naphthoquinoline derivatives make them attractive for use in organic light-emitting diodes (OLEDs) and photovoltaic cells (solar cells). In OLEDs, these materials can function as the emissive layer, converting electrical energy into light. nih.gov A new class of naphtho[2,3-f]quinoline (B15498161) derivatives has been shown to possess strong luminescent properties, marking them as potential organic electroluminescent (EL) materials for this purpose. nih.govacs.org
In the realm of photovoltaics, quinoline derivatives are being explored for use in both polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov Their role is often as an electron acceptor or as part of a sensitizing dye that absorbs light and injects electrons to generate a current. The performance of solar cells incorporating quinoline derivatives can vary, with reported efficiencies ranging from under 1% to over 4%, depending on the specific molecular structure and device architecture. nih.gov For example, a novel pyrano[3,2-c]quinoline derivative used in a thin-film solar cell demonstrated a significant increase in efficiency from 0.71% to 4.64% under increased light illumination. nih.gov The tunability of their absorption spectra and energy levels allows for the optimization of materials to better match the solar spectrum and improve device performance. researchgate.netnih.gov
Table 3: Performance of a Pyrano[3,2-c]quinoline-based Photovoltaic Device
| Illumination (mW/cm²) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Isc) | Fill Factor (FF) | Efficiency (η) | Source |
| Dark | 0.13 V | 0.253 mA | 0.238 | 0.71% | nih.gov |
| 100 | 0.521 V | 2.94 mA | 0.33 | 4.64% | nih.gov |
This interactive table shows the performance metrics of a photovoltaic device incorporating the ATEHPQ thin film under dark and illuminated conditions. Data sourced from the International Journal of Biological Macromolecules. nih.gov
Naphthoquinoline-based Chemosensors
A chemosensor is a molecule designed to signal the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. The this compound scaffold is an excellent platform for building chemosensors due to its robust fluorescent properties and the ability to attach specific binding sites (ionophores) for target analytes.
A prime example is a naphthalene-quinoline based chemosensor designed for the detection of aluminum ions (Al³⁺). nih.gov This sensor exhibited a remarkable 335-fold fluorescence "turn-on" enhancement upon binding with Al³⁺. nih.gov This high sensitivity and selectivity were attributed to a combination of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) mechanisms. nih.gov The detection limit for Al³⁺ was found to be as low as 3.67 x 10⁻⁸ M, demonstrating its effectiveness at detecting trace amounts. nih.gov Similarly, other research has explored naphthol-quinoline based sensors for the selective detection of aluminum ions. researchgate.net Beyond metal ions, related structures like benzo[de]naphtho[1,8-gh]quinolines have been investigated as fluorescent chemosensors for detecting nitro-containing explosives, with calculated detection limits in the parts-per-million (ppm) range. chimicatechnoacta.ru
Table 4: Performance of Naphthoquinoline-based Chemosensors
| Sensor Base | Target Analyte | Detection Limit | Sensing Mechanism | Source |
| Naphthalene-quinoline | Al³⁺ | 3.67 x 10⁻⁸ M | Fluorescence "turn-on" | nih.gov |
| Benzo[de]naphtho[1,8-gh]quinoline | Nitroaromatics (e.g., DNT) | ~1.4 ppm | Fluorescence Quenching | chimicatechnoacta.ru |
This interactive table details the performance of selected chemosensors built upon naphthoquinoline and related frameworks. Data sourced from PubMed and Chimica Techno Acta. chimicatechnoacta.runih.gov
Future Perspectives and Research Challenges in Naphtho 2,3 G Quinoline Chemistry
Advancements in Stereoselective and Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Consequently, the development of stereoselective and asymmetric synthetic methods to produce enantiomerically pure Naphtho[2,3-g]quinoline derivatives is a paramount objective. Future research in this area is expected to focus on several key aspects:
Novel Catalytic Systems: A significant challenge is the development of highly efficient and selective catalysts for the asymmetric synthesis of the this compound core. While methods like the Povarov reaction catalyzed by chiral phosphoric acids have shown promise for creating related quinoline-naphthalene atropisomers, their application and optimization for the this compound scaffold remain an active area of investigation. nih.gov The exploration of new metal-based catalysts and organocatalysts will be crucial for achieving high yields and enantioselectivities.
Chirality Transfer Strategies: Central-to-axial chirality conversion is an emerging and powerful strategy for the synthesis of axially chiral biaryls. nih.gov Further exploration of this and other chirality transfer methods could provide innovative pathways to control the stereochemistry of this compound derivatives.
Substrate Scope Expansion: Current asymmetric methods are often limited to a narrow range of substrates. A key challenge is to develop more versatile synthetic routes that can accommodate a wide variety of functional groups on the this compound framework, enabling the creation of diverse molecular libraries for biological screening.
| Catalyst Type | Reaction | Key Features |
| Chiral Phosphoric Acid | Povarov Reaction | Enables asymmetric synthesis of quinoline-naphthalene atropisomers. nih.gov |
| Organocatalysts | Aza-Michael Reaction | Provides an efficient tool for the asymmetric synthesis of various nitrogen-containing heterocycles. rsc.org |
Computational Design of Novel Naphthoquinoline Architectures
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of Naphtho[2,3-g]quinolines, computational approaches are poised to accelerate the design of novel architectures with tailored properties.
Predictive Modeling: The development of accurate and reliable computational models to predict the biological activity, pharmacokinetic properties, and potential toxicity of this compound derivatives is a major goal. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations will play a pivotal role in this endeavor.
Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can identify promising this compound-based hits for further experimental validation. This approach can significantly reduce the time and cost associated with traditional screening methods.
De Novo Design: Advanced computational algorithms can be employed for the de novo design of entirely new this compound scaffolds with optimized binding affinities and desired physicochemical properties. These methods can explore a vast chemical space to propose innovative molecular structures that may not be accessible through conventional synthetic approaches. Recent computational studies on related heterohelicenes have demonstrated the power of modern computational chemistry to refine and confirm molecular geometries and NMR assignments, which was not possible with earlier, more primitive methods. nih.gov
Exploration of Undiscovered Reactivity and Transformation Pathways
Unlocking the full potential of the this compound scaffold requires a deep understanding of its chemical reactivity and the development of novel transformation pathways. Future research will likely focus on:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. The development of regioselective C-H activation methods for the this compound core would provide a versatile platform for introducing a wide range of functional groups.
Novel Cyclization Reactions: The discovery of new cyclization reactions to construct the this compound ring system from readily available starting materials is an ongoing pursuit. This includes the exploration of multicomponent reactions, which offer an efficient way to generate molecular complexity in a single step. For instance, a sequential three-component reaction has been developed for the synthesis of related naphtho[2,3-f]quinoline (B15498161) derivatives. nih.gov
Post-Synthetic Modifications: The development of robust and selective methods for the post-synthetic modification of the this compound core is crucial for the rapid generation of analog libraries. This includes reactions such as halogenation, nitration, and cross-coupling reactions.
| Synthetic Approach | Description | Potential Advantages |
| Friedlander Synthesis | A classical method for quinoline (B57606) synthesis involving the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. semanticscholar.org | Well-established and versatile. |
| Microwave-Assisted Synthesis | The use of microwave irradiation to accelerate chemical reactions. nih.gov | Operational simplicity, increased safety, and minimal environmental impact. nih.gov |
| Polymer-Supported Synthesis | The use of polymers as supports for catalysts or reactants. semanticscholar.org | Easy execution, greater selectivity, and reusability of catalysts. semanticscholar.org |
Expanding Mechanistic Understanding of Biological Interactions at the Molecular Level
A fundamental understanding of how this compound derivatives interact with their biological targets at the molecular level is essential for the rational design of more potent and selective therapeutic agents. Key research challenges in this area include:
Target Identification and Validation: Identifying the specific cellular targets of biologically active Naphtho[2,3-g]quinolines is a critical first step. This often involves a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.
Structural Biology: Elucidating the three-dimensional structures of this compound-protein complexes through techniques like X-ray crystallography and cryo-electron microscopy can provide invaluable insights into the molecular basis of their biological activity. These structures can reveal key binding interactions and guide the design of improved inhibitors or modulators.
Biophysical Characterization: A variety of biophysical techniques, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy, can be used to quantify the binding affinity and kinetics of this compound-target interactions. This information is crucial for understanding the structure-activity relationship and optimizing lead compounds. The quinoline motif, a core component of the this compound structure, is a well-established pharmacophore with a broad spectrum of bioactivity, including anticancer, antimicrobial, and antiviral properties. nih.gov
Q & A
Q. What is the correct IUPAC nomenclature for naphtho[2,3-g]quinoline, and how is its fused-ring system prioritized?
The IUPAC naming follows seniority rules for fused-ring systems. This compound’s numbering prioritizes the quinoline core as the senior component, with the naphthalene moiety fused at positions 2 and 3. The "g" index indicates the bridgehead position between the two ring systems. For polynuclear analogs, seniority is determined by comparing ring components in descending order of priority (e.g., quinoline > naphthalene) .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
Key methods include:
- Friedländer condensation : Utilizes 2-aminonaphthalene derivatives and carbonyl compounds under acid catalysis to form the quinoline core .
- Iodine-catalyzed cyclization : Efficient for synthesizing 1,3-disubstituted derivatives (e.g., 3-(4-chlorophenyl)-1-phenyl derivatives) with yields up to 92% .
- Photocyclization : Used to construct polycyclic systems, such as benzothieno-naphthoquinolines, via UV irradiation .
Table 1: Representative Derivatives and Yields
| Derivative | Yield (%) | Melting Point (°C) | Key Characterization Techniques |
|---|---|---|---|
| 3-(4-Chlorophenyl)-1-phenyl | 92 | 252–254 | ¹H NMR, IR |
| 1,3-Di(4-chlorophenyl) | 91 | 187–188 | ¹H NMR, ¹³C NMR |
| 3-(3,4-Dimethoxyphenyl)-1-methyl | 85 | 231–232 | IR, X-ray diffraction |
Q. How are NMR spectroscopy techniques applied to resolve structural ambiguities in this compound analogs?
Advanced NMR experiments are critical:
- IDR-GHSQC-TOCSY : Assigns ¹H and ¹³C shifts in polynuclear systems by correlating coupled spins across multiple bonds .
- ROESY and GHMBC : Differentiate regioisomers by identifying through-space interactions and long-range heteronuclear couplings .
Advanced Research Questions
Q. How can researchers design this compound derivatives with tailored photophysical properties for sensor applications?
- Molecular engineering : Introduce electron-donating/withdrawing groups (e.g., methoxy, chloro) to modulate fluorescence. For example, benzo[de]naphtho[1,8-gh]quinolines exhibit strong emission for nitroaromatic explosive detection .
- Heteroatom incorporation : Substituting sulfur or oxygen in the fused-ring system alters conjugation pathways, enhancing quantum yields .
Q. What strategies resolve contradictions in NMR data for complex analogs like benzothieno-naphthoquinolines?
- Multi-experiment validation : Combine homonuclear (ROESY) and heteronuclear (GHMBC) data to confirm assignments .
- Computational NMR modeling : Predict chemical shifts using DFT calculations to cross-validate experimental results .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields for tetrazoloquinoline derivatives .
- Aqueous-phase reactions : Minimize hazardous solvents; e.g., water-mediated synthesis of benzo[d]naphtho-oxazocinediones .
Q. How do computational methods aid in predicting the reactivity and stability of this compound derivatives?
- DFT studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen derivatives for binding affinity with biological targets (e.g., antimicrobial enzymes) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
